1-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazine hydrochloride
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Overview
Description
1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine hydrochloride is a chemical compound with a complex structure that includes a dibenzoannulene core and a piperazine moiety
Preparation Methods
The synthesis of 1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the dibenzoannulene core, which can be achieved through a formal [5 + 2] annulation reaction of ortho-aryl alkynyl benzyl alcohols with arenes . This reaction is mediated by trifluoromethanesulfonic anhydride (Tf2O) and involves an intermolecular Friedel–Crafts-type alkylation followed by an intramolecular 7-endo-dig cyclization . The resulting dibenzoannulene intermediate is then reacted with piperazine under appropriate conditions to form the final product.
Chemical Reactions Analysis
1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine moiety, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine hydrochloride involves its interaction with molecular targets such as receptors or enzymes. The dibenzoannulene core and piperazine moiety can interact with specific binding sites, leading to modulation of biological pathways. For example, it may act as an antagonist or agonist at certain receptors, influencing cellular signaling and physiological responses.
Comparison with Similar Compounds
Similar compounds to 1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine hydrochloride include:
- 10,11-Dihydro-5H-dibenzo a,dannulen-5-one : This compound shares the dibenzoannulene core but lacks the piperazine moiety .
- 5-Hydroxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol : Another related compound with a hydroxyl group instead of the piperazine moiety .
The uniqueness of 1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine hydrochloride lies in its combination of the dibenzoannulene core and piperazine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H23ClN2 |
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Molecular Weight |
314.9 g/mol |
IUPAC Name |
1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperazine;hydrochloride |
InChI |
InChI=1S/C19H22N2.ClH/c1-3-7-17-15(5-1)9-10-16-6-2-4-8-18(16)19(17)21-13-11-20-12-14-21;/h1-8,19-20H,9-14H2;1H |
InChI Key |
NORWDWQTFRRLNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)N4CCNCC4.Cl |
Origin of Product |
United States |
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